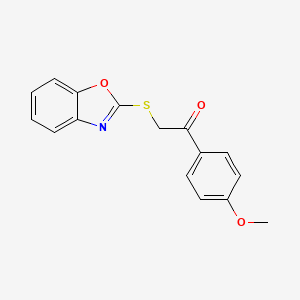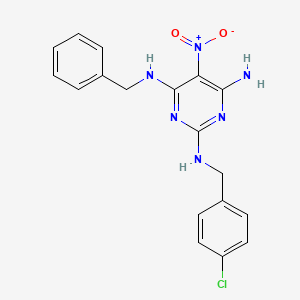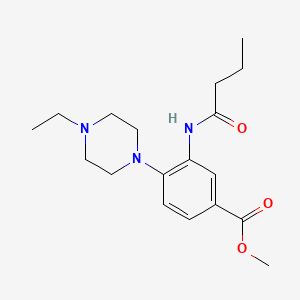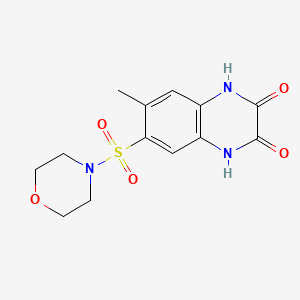![molecular formula C24H19F13N2O4S B12486563 4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12486563.png)
4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the butoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the use of boron reagents in Suzuki–Miyaura coupling reactions can be employed to form carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and functional groups allows it to engage in various chemical interactions, potentially affecting biological processes or chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether
Uniqueness
4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H19F13N2O4S |
|---|---|
Molecular Weight |
678.5 g/mol |
IUPAC Name |
4-butoxy-N-[[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H19F13N2O4S/c1-2-3-11-41-16-9-7-13(8-10-16)17(40)39-18(44)38-15-6-4-5-14(12-15)19(25,26)21(29,30)42-22(31,32)20(27,28)23(33,34)43-24(35,36)37/h4-10,12H,2-3,11H2,1H3,(H2,38,39,40,44) |
InChI Key |
HKTCQTSRLANKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide](/img/structure/B12486491.png)
![3-hydroxy-7,7-dimethyl-4-(2-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486501.png)
![1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12486509.png)

![Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486531.png)

![3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B12486536.png)
![N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide](/img/structure/B12486544.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486557.png)

![2-[(2-methylbenzyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B12486570.png)

![4-[Bis(1,3-benzodioxol-5-ylcarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12486581.png)
![N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12486596.png)
